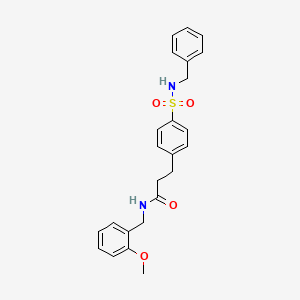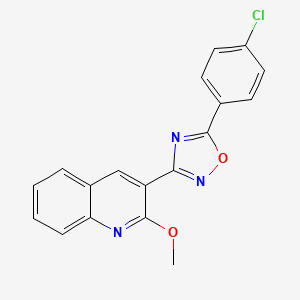
5-(4-chlorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have significant biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
科学的研究の応用
5-(4-chlorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole has a wide range of scientific research applications. One of the most significant applications is in the field of cancer research. This compound has been found to have potent antitumor activity, making it a potential candidate for the development of new cancer treatments. Additionally, this compound has been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action for 5-(4-chlorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole is complex and not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. In addition to its antitumor activity, this compound has been found to have anti-inflammatory, antioxidant, and neuroprotective effects. These effects make it a valuable tool for researchers studying a variety of diseases and conditions.
実験室実験の利点と制限
One of the main advantages of using 5-(4-chlorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole in lab experiments is its potency. This compound has been found to have significant therapeutic effects at relatively low concentrations, which makes it a cost-effective tool for researchers. Additionally, this compound has been shown to have low toxicity, which reduces the risk of adverse effects in lab animals. However, one of the main limitations of using this compound is its solubility. This compound is relatively insoluble in water, which can make it difficult to administer in lab experiments.
将来の方向性
There are a number of future directions for research on 5-(4-chlorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole. One potential direction is the development of new cancer treatments based on this compound. Researchers could explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, researchers could investigate the use of this compound in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, researchers could explore ways to improve the solubility of this compound, which would make it a more practical tool for lab experiments.
合成法
The synthesis method for 5-(4-chlorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole involves a series of chemical reactions. The starting materials for the synthesis are 4-chlorobenzoic acid, 2-methoxy-3-aminobenzaldehyde, and hydrazine hydrate. These compounds are reacted together in the presence of a catalyst to form the final product. The synthesis method has been optimized to produce high yields of pure compound, which is essential for scientific research.
特性
IUPAC Name |
5-(4-chlorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2/c1-23-18-14(10-12-4-2-3-5-15(12)20-18)16-21-17(24-22-16)11-6-8-13(19)9-7-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUISQFXXWDHESB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1C3=NOC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


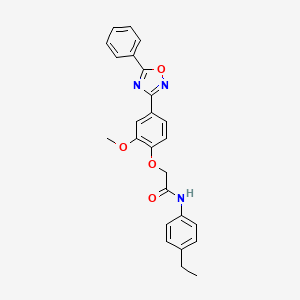
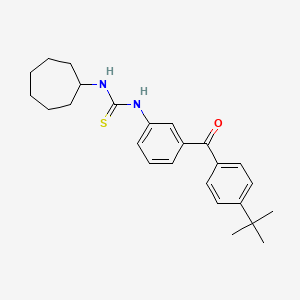

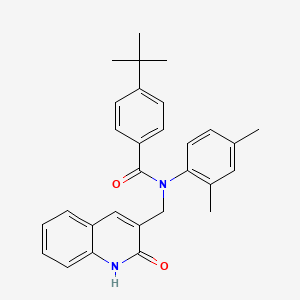
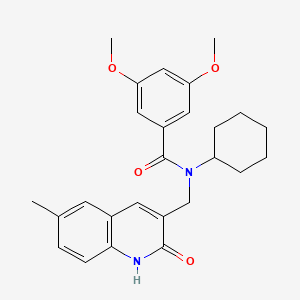
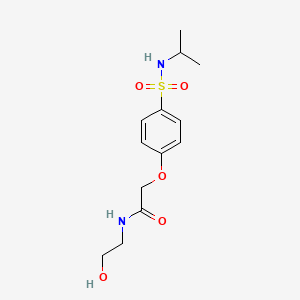
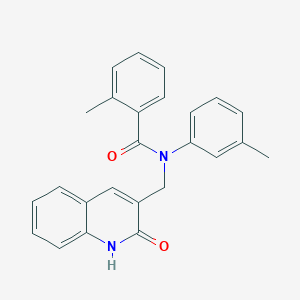
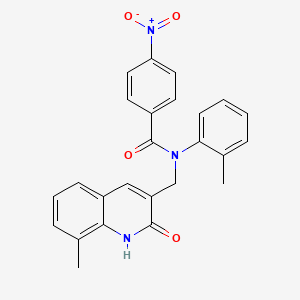
![N-(2-ethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695894.png)
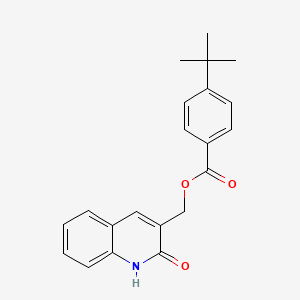
![4-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]morpholine](/img/structure/B7695909.png)
![2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7695911.png)
